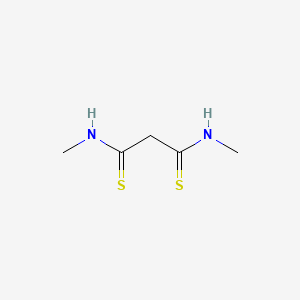
CID 78062283
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum erbium compound involves the reaction of aluminum and erbium under controlled conditions. One common method is to dissolve organic amine in a solvent, add dianhydride, and stir the mixture to dissolve and react. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of aluminum erbium compound may involve large-scale synthesis using high-purity raw materials. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yield and purity. The use of advanced equipment and techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Aluminum erbium compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and erbium oxide.
Reduction: It can be reduced using reducing agents to form elemental aluminum and erbium.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and erbium oxide.
Reduction: Elemental aluminum and erbium.
Substitution: Depending on the substituent, various organoaluminum and organoerbium compounds can be formed.
科学的研究の応用
Aluminum erbium compound has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and specialized coatings.
作用機序
The mechanism by which aluminum erbium compound exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and function. The compound’s unique electronic and structural properties enable it to participate in various biochemical processes, making it a valuable tool in scientific research.
類似化合物との比較
Similar Compounds
Aluminum yttrium compound: Similar in structure but contains yttrium instead of erbium.
Aluminum gadolinium compound: Contains gadolinium and has different electronic properties.
Aluminum lanthanum compound: Contains lanthanum and is used in different industrial applications.
Uniqueness
Aluminum erbium compound is unique due to its specific combination of aluminum and erbium, which imparts distinct electronic, magnetic, and optical properties. These properties make it suitable for specialized applications in various fields, including advanced materials and medical research.
特性
分子式 |
Al3Er |
|---|---|
分子量 |
248.20 g/mol |
InChI |
InChI=1S/3Al.Er |
InChIキー |
HBPFKSXPLZKSPF-UHFFFAOYSA-N |
正規SMILES |
[Al].[Al].[Al].[Er] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


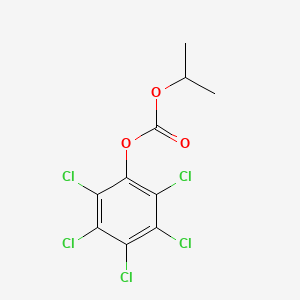
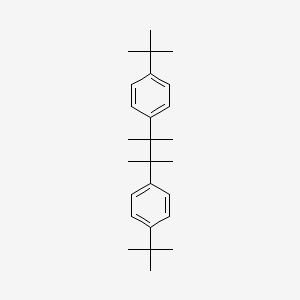
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)

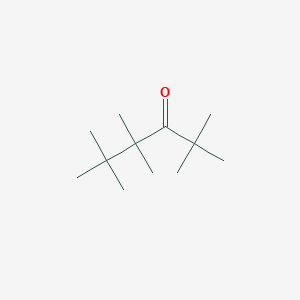
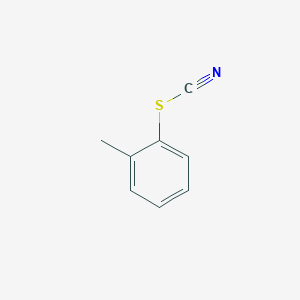
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
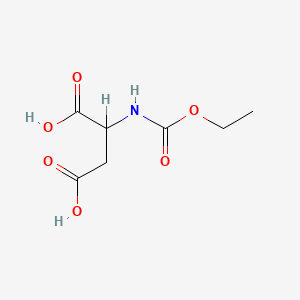
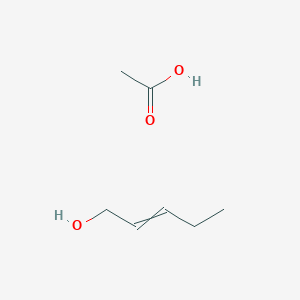
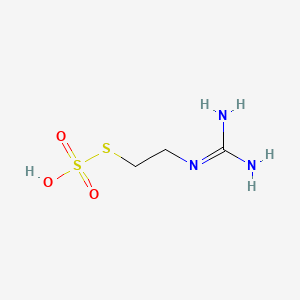
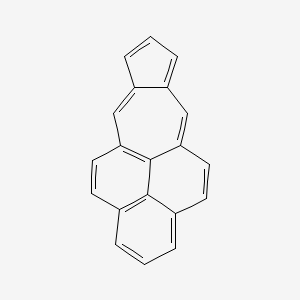
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
